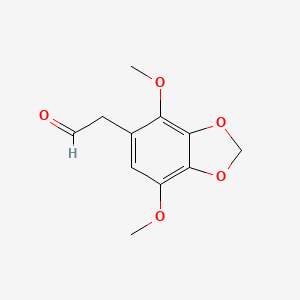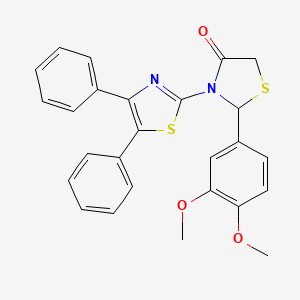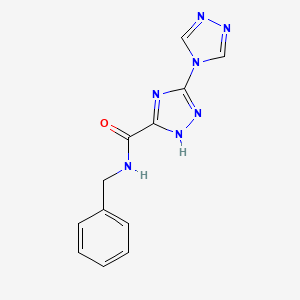![molecular formula C20H16FNO2S B11480281 7-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480281.png)
7-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{4-[(4-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core fused with a phenyl ring substituted with a fluorophenylmethoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(4-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the condensation of a thieno[3,2-b]pyridine derivative with a fluorophenylmethoxybenzene under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-{4-[(4-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
7-{4-[(4-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 7-{4-[(4-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with a thiophene ring exhibit similar chemical properties and applications.
Pyridine derivatives: These compounds share the pyridine core and are used in similar research fields.
Fluorophenyl compounds: The presence of a fluorophenyl group is common in many biologically active molecules.
Uniqueness
7-{4-[(4-Fluorophenyl)methoxy]phenyl}-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations .
Properties
Molecular Formula |
C20H16FNO2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
7-[4-[(4-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C20H16FNO2S/c21-15-5-1-13(2-6-15)12-24-16-7-3-14(4-8-16)17-11-19(23)22-18-9-10-25-20(17)18/h1-10,17H,11-12H2,(H,22,23) |
InChI Key |
YIRMCHIZNKMVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B11480201.png)
![1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B11480204.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480209.png)
![(1S,2S,4S,6R)-3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B11480213.png)
![3,3,3-trifluoro-N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]-2-(trifluoromethyl)propanamide](/img/structure/B11480235.png)
![N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-3,4-dimethoxybenzamide](/img/structure/B11480243.png)
![(2E)-2-[(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B11480249.png)
![2-amino-7-(2,5-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11480255.png)
![Methyl (2-{2-[(cyclopentylcarbonyl)amino]-4,5-dimethoxyphenyl}ethyl)carbamate](/img/structure/B11480259.png)
![1,3,6-trimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11480266.png)



![N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B11480277.png)
